alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide is a synthetic compound characterized by the presence of chlorophenyl and aziridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide typically involves the reaction of 4-chlorophenylacetic acid with 2,5-dichloroaniline under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the aziridine ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the aziridine ring.
Trichlorophenol: Contains three chlorine atoms on the phenol ring but differs in structure and reactivity.
2-Chlorophenyl cyclopentyl ketone: Similar in having a chlorophenyl group but differs in the rest of the structure.
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(2,5-dichlorophenyl)-1-aziridineacetamide is unique due to the presence of both chlorophenyl and aziridine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
116356-08-2 |
---|---|
Molekularformel |
C18H15Cl3N2O2 |
Molekulargewicht |
397.7 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(2,5-dichlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-3-1-11(2-4-12)17(24)10-16(23-7-8-23)18(25)22-15-9-13(20)5-6-14(15)21/h1-6,9,16H,7-8,10H2,(H,22,25) |
InChI-Schlüssel |
AXGWGDBJOQNRGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.